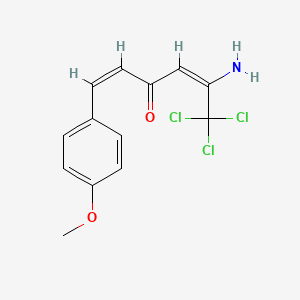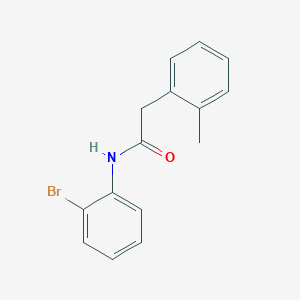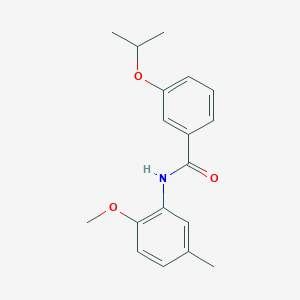
5-amino-6,6,6-trichloro-1-(4-methoxyphenyl)-1,4-hexadien-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-6,6,6-trichloro-1-(4-methoxyphenyl)-1,4-hexadien-3-one, also known as AG-490, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in the 1990s and has since been used to study the mechanism of action and physiological effects of various signaling pathways.
Mecanismo De Acción
5-amino-6,6,6-trichloro-1-(4-methoxyphenyl)-1,4-hexadien-3-one inhibits the activity of JAK2 and STAT3 by binding to the ATP-binding site of JAK2. This prevents the phosphorylation of STAT3, which is necessary for its activation and translocation to the nucleus. As a result, this compound inhibits the transcription of genes that are regulated by STAT3.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, including inhibition of cell growth, induction of apoptosis, and inhibition of angiogenesis. It has also been shown to have anti-inflammatory and immunosuppressive effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-amino-6,6,6-trichloro-1-(4-methoxyphenyl)-1,4-hexadien-3-one has several advantages for lab experiments, including its specificity for JAK2 and STAT3, its ability to inhibit the activity of these proteins in a dose-dependent manner, and its ability to penetrate cell membranes. However, one limitation of this compound is its relatively low potency compared to other JAK2 inhibitors.
Direcciones Futuras
There are several future directions for the use of 5-amino-6,6,6-trichloro-1-(4-methoxyphenyl)-1,4-hexadien-3-one in scientific research. One direction is to study its effects on other signaling pathways, such as the MAPK/ERK pathway. Another direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and autoimmune disorders. Finally, further research is needed to optimize the synthesis of this compound and to develop more potent JAK2 inhibitors.
Métodos De Síntesis
The synthesis of 5-amino-6,6,6-trichloro-1-(4-methoxyphenyl)-1,4-hexadien-3-one involves several steps, including the reaction of 4-methoxybenzyl chloride with 2,4,6-trichloro-1,3,5-triazine to form 4-methoxybenzyl-2,4,6-trichloro-1,3,5-triazine. This intermediate is then reacted with 5-amino-1,4-hexadien-3-one to form this compound.
Aplicaciones Científicas De Investigación
5-amino-6,6,6-trichloro-1-(4-methoxyphenyl)-1,4-hexadien-3-one has been widely used in scientific research to study the mechanism of action and physiological effects of various signaling pathways. It has been shown to inhibit the activity of Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3), which are involved in various cellular processes, including cell growth, differentiation, and apoptosis.
Propiedades
IUPAC Name |
(1Z,4E)-5-amino-6,6,6-trichloro-1-(4-methoxyphenyl)hexa-1,4-dien-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl3NO2/c1-19-11-6-3-9(4-7-11)2-5-10(18)8-12(17)13(14,15)16/h2-8H,17H2,1H3/b5-2-,12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCLKTCDGODUPFG-WESRCBBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C=C(C(Cl)(Cl)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\C(=O)/C=C(\C(Cl)(Cl)Cl)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[5-(2-chlorophenyl)-2-furyl]methyl}-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5322849.png)
![4-ethyl-5-{[1-(6-methyl-2-propyl-4-pyrimidinyl)-4-piperidinyl]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5322852.png)
![ethyl 1-[3-(4-bromophenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5322865.png)
hydrazone](/img/structure/B5322866.png)
![2-[2-(2-chloro-4,5-dimethoxyphenyl)vinyl]-8-quinolinyl propionate](/img/structure/B5322867.png)
![4-chloro-2-fluoro-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5322874.png)

![2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5322888.png)
![N-(2-bromo-4,5-dimethylphenyl)-2-{4-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]phenoxy}acetamide](/img/structure/B5322894.png)

![N-[2-methyl-1-(2-thienylcarbonyl)-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylacetamide](/img/structure/B5322916.png)
![N~2~-acetyl-N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-L-alaninamide](/img/structure/B5322920.png)
![2-[(3-methylbenzyl)sulfonyl]-N-(4-methylphenyl)acetamide](/img/structure/B5322934.png)
